Cas no 87921-48-0 (2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organoboron reagent featuring a dibromomethyl functional group attached to a dioxaborolane scaffold. Its key advantages include high reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, due to the stability of the boronate ester moiety. The dibromomethyl group serves as a valuable precursor for further functionalization, enabling the synthesis of complex organic frameworks. The tetramethyl substitution enhances steric protection, improving shelf stability and handling. This compound is particularly useful in medicinal chemistry and materials science for constructing boron-containing intermediates with precise control over molecular architecture. Its compatibility with various reaction conditions makes it a reliable choice for synthetic applications.
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
87921-48-0 structure
Product name:2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:87921-48-0
MF:C7H13BBr2O2
MW:299.795921087265
CID:1914667
PubChem ID:13111017

2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 2-(dibromomethyl)-4,4,5,5-tetramethyl-
    • 2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Z3003866779
    • 87921-48-0
    • EN300-1266498
    • DB-103784
    • Inchi: InChI=1S/C7H13BBr2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3
    • InChI Key: LFJFHEZDHXPBCP-UHFFFAOYSA-N
    • SMILES: B1(OC(C(O1)(C)C)(C)C)C(Br)Br

Computed Properties

  • Exact Mass: 299.93549Da
  • Monoisotopic Mass: 297.93753Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1266498-1.0g
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 93%
1.0g
$914.0 2023-07-10
Enamine
EN300-1266498-10000mg
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 93.0%
10000mg
$3929.0 2023-10-02
A2B Chem LLC
AX59689-5g
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 93%
5g
$2825.00 2024-04-19
1PlusChem
1P01ELD5-100mg
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 90%
100mg
$454.00 2024-04-20
1PlusChem
1P01ELD5-500mg
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 90%
500mg
$944.00 2024-04-20
A2B Chem LLC
AX59689-500mg
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 93%
500mg
$786.00 2024-04-19
1PlusChem
1P01ELD5-50mg
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 90%
50mg
$315.00 2024-04-20
A2B Chem LLC
AX59689-1g
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 93%
1g
$998.00 2024-04-19
Enamine
EN300-1266498-100mg
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 93.0%
100mg
$317.0 2023-10-02
Enamine
EN300-1266498-0.5g
2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
87921-48-0 93%
0.5g
$713.0 2023-07-10

Additional information on 2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Professional Introduction to Compound with CAS No. 87921-48-0 and Product Name: 2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound with the CAS number 87921-48-0 and the product name 2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a significant advancement in the field of organoboron chemistry. This specialized boron reagent has garnered considerable attention due to its unique structural features and versatile applications in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical synthesis. The presence of both dibromomethyl and tetramethyl-substituted dioxaborolane moieties imparts distinct reactivity that makes it a valuable tool for researchers aiming to construct complex molecular architectures.

In recent years, the development of efficient and selective synthetic methodologies has been a cornerstone of modern chemical research. The 2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a critical intermediate in the synthesis of various pharmacologically active compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, has been extensively explored. These reactions are pivotal in the construction of biaryl structures, which are prevalent in many therapeutic agents. The robust nature of the tetramethyl-substituted dioxaborolane core enhances stability under various reaction conditions while maintaining high functional group tolerance.

One of the most compelling attributes of this compound is its role in the synthesis of complex heterocyclic systems. Heterocycles are fundamental motifs in medicinal chemistry, forming the backbone of numerous drugs used to treat a wide array of diseases. The dibromomethyl group provides a versatile handle for further functionalization via bromine-metal exchange followed by nucleophilic addition or elimination reactions. This dual functionality allows for the efficient construction of polycyclic frameworks with precise control over stereochemistry.

Recent studies have highlighted the application of 2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the preparation of novel boron-containing pharmaceuticals. Boron-containing compounds have shown promise as anticancer agents due to their ability to interact with biological targets in unique ways. For instance, research has demonstrated its utility in generating organoboron intermediates that can be further modified into potent kinase inhibitors. The stability provided by the tetramethyl-substituted dioxaborolane moiety ensures that these intermediates remain intact during subsequent synthetic steps, thereby facilitating high-yield transformations.

The compound's reactivity also extends to its incorporation into materials science applications. Organoborons are increasingly being explored for their potential in organic electronics and photovoltaic devices. The dibromomethyl group serves as an effective anchoring point for further derivatization into conjugated polymers or small molecules with optoelectronic properties. This opens up new avenues for developing advanced materials with tailored functionalities.

In conclusion, the 2-(dibromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 87921-48-0) is a multifaceted reagent with broad utility across multiple domains of chemical research. Its unique structural features enable it to serve as a crucial building block in pharmaceutical synthesis and materials science. As synthetic methodologies continue to evolve, this compound is poised to play an even more significant role in the development of next-generation therapeutics and functional materials.

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